molecular formula C9H10BrClN2O B13074263 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one

Katalognummer: B13074263
Molekulargewicht: 277.54 g/mol
InChI-Schlüssel: DXRLKFPHLCAPNJ-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a chloro group, and a methyl group. The unique arrangement of these groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The initial step involves the formation of the pyridinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with an amine under acidic or basic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through a halogenation reaction followed by alkylation. This can be achieved using reagents like thionyl chloride and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one: Unique due to the specific arrangement of functional groups.

    5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-thione: Similar structure but with a thione group instead of a ketone.

    5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H10BrClN2O

Molekulargewicht

277.54 g/mol

IUPAC-Name

5-amino-3-bromo-1-[(E)-3-chloro-2-methylprop-2-enyl]pyridin-2-one

InChI

InChI=1S/C9H10BrClN2O/c1-6(3-11)4-13-5-7(12)2-8(10)9(13)14/h2-3,5H,4,12H2,1H3/b6-3+

InChI-Schlüssel

DXRLKFPHLCAPNJ-ZZXKWVIFSA-N

Isomerische SMILES

C/C(=C\Cl)/CN1C=C(C=C(C1=O)Br)N

Kanonische SMILES

CC(=CCl)CN1C=C(C=C(C1=O)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.